molecular formula C12H11F2NO4 B15277632 Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B15277632
M. Wt: 271.22 g/mol
InChI Key: YTQZKQLPVNXAJO-HZGVNTEJSA-N
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Description

Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the difluoromethoxyphenyl precursor, followed by the formation of the oxopyrrolidine ring through cyclization reactions. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and cyclization catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The difluoromethoxyphenyl group can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine carboxylic acids with different substituents on the phenyl ring or variations in the oxopyrrolidine structure. Examples include:

  • 4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
  • 4-(3,5-dichloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Uniqueness

Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the difluoromethoxyphenyl group

Properties

Molecular Formula

C12H11F2NO4

Molecular Weight

271.22 g/mol

IUPAC Name

(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H11F2NO4/c1-19-10-7(13)2-5(3-8(10)14)6-4-15-11(16)9(6)12(17)18/h2-3,6,9H,4H2,1H3,(H,15,16)(H,17,18)/t6-,9-/m1/s1

InChI Key

YTQZKQLPVNXAJO-HZGVNTEJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1F)[C@H]2CNC(=O)[C@@H]2C(=O)O)F

Canonical SMILES

COC1=C(C=C(C=C1F)C2CNC(=O)C2C(=O)O)F

Origin of Product

United States

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